molecular formula C16H16FN3O5 B600019 N4-Benzoyl-2'-fluoro-2'-deoxycytidine CAS No. 146954-76-9

N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Cat. No.: B600019
CAS No.: 146954-76-9
M. Wt: 349.318
InChI Key: RHCOKFXBQWNMHE-BPGGGUHBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-2’-fluoro-2’-deoxycytidine typically involves the protection of the cytidine base followed by the introduction of a fluorine atom at the 2’ position. The benzoyl group is then added to the N4 position. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of N4-Benzoyl-2’-fluoro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-2’-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

N4-Benzoyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzoyl-2’-fluoro-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-2’-deoxycytidine: Similar in structure but lacks the fluorine atom at the 2’ position.

    2’-Fluoro-2’-deoxycytidine: Lacks the benzoyl group at the N4 position.

    N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-fluoro-2’-deoxycytidine: Contains additional protective groups.

Uniqueness

N4-Benzoyl-2’-fluoro-2’-deoxycytidine is unique due to the presence of both the benzoyl group at the N4 position and the fluorine atom at the 2’ position. This combination of modifications can enhance its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCOKFXBQWNMHE-BPGGGUHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291107
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146954-76-9
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146954-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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